molecular formula C12H8F3NO3 B7963770 Methyl 4-hydroxy-8-(trifluoromethyl)quinoline-3-carboxylate

Methyl 4-hydroxy-8-(trifluoromethyl)quinoline-3-carboxylate

Cat. No.: B7963770
M. Wt: 271.19 g/mol
InChI Key: MBDPGLCOPAIHPZ-UHFFFAOYSA-N
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Description

Methyl 4-hydroxy-8-(trifluoromethyl)quinoline-3-carboxylate is a heterocyclic compound with a quinoline backbone. This compound is notable for its trifluoromethyl group at the 8th position and a carboxylate ester at the 3rd position. It is used in various scientific research applications due to its unique chemical properties and biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of methyl 4-hydroxy-8-(trifluoromethyl)quinoline-3-carboxylate typically involves multi-step reactions starting from readily available precursors. One common method involves the cyclization of appropriate aniline derivatives followed by functional group modifications to introduce the trifluoromethyl and carboxylate groups .

Industrial Production Methods: Industrial production methods often employ optimized reaction conditions to maximize yield and purity. These methods may include the use of catalysts, microwave-assisted synthesis, and solvent-free conditions to enhance the efficiency and sustainability of the process .

Chemical Reactions Analysis

Types of Reactions: Methyl 4-hydroxy-8-(trifluoromethyl)quinoline-3-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include quinone derivatives, alcohols, and substituted quinoline derivatives .

Scientific Research Applications

Methyl 4-hydroxy-8-(trifluoromethyl)quinoline-3-carboxylate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of methyl 4-hydroxy-8-(trifluoromethyl)quinoline-3-carboxylate involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

Uniqueness: Methyl 4-hydroxy-8-(trifluoromethyl)quinoline-3-carboxylate is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the trifluoromethyl group enhances its lipophilicity and metabolic stability, making it a valuable compound in drug development .

Properties

IUPAC Name

methyl 4-oxo-8-(trifluoromethyl)-1H-quinoline-3-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H8F3NO3/c1-19-11(18)7-5-16-9-6(10(7)17)3-2-4-8(9)12(13,14)15/h2-5H,1H3,(H,16,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MBDPGLCOPAIHPZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CNC2=C(C1=O)C=CC=C2C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H8F3NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

271.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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